molecular formula C14H11NO2 B099621 1-Phenyl-2H-3,1-benzoxazin-4-one CAS No. 16075-09-5

1-Phenyl-2H-3,1-benzoxazin-4-one

Cat. No.: B099621
CAS No.: 16075-09-5
M. Wt: 225.24 g/mol
InChI Key: OJVFIJUQEKMZNS-UHFFFAOYSA-N
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Description

1-Phenyl-2H-3,1-benzoxazin-4-one is a privileged nitrogen and oxygen-containing heterocyclic compound, recognized as a highly valuable scaffold in organic synthesis and drug discovery research. This compound belongs to a significant class of heterocycles that demonstrate a wide spectrum of biological activities, serving as a key intermediate and pharmacophore in medicinal chemistry . Its core structural framework contains reactive sites that make it a versatile precursor for synthesizing various bioactive molecules, including quinazolinones, 4-hydroxyquinolinones, and benzothiazin-4-thiones . Researchers utilize this compound as a key starting material due to its role as a potent elastase inhibitor, enzyme inhibitor, and antimicrobial agent . Beyond its direct biological relevance, 1-Phenyl-2H-3,1-benzoxazin-4-one has emerged as an excellent native directing group in modern synthetic methodology. Its nitrogen atom can coordinate with transition metals, enabling highly selective ortho C-H functionalization of its phenyl ring via C-H activation techniques. This allows researchers to efficiently construct complex molecular architectures and install diverse functional groups—such as through olefination, acetoxylation, amidation, and annulation reactions—in a controlled and step-economical manner . The compound can be synthesized through efficient one-pot methods, such as the cyclodehydration of anthranilic acid derivatives using an iminium cation cyclizing agent, which proceeds under mild conditions with high yield . This combination of synthetic accessibility, versatile reactivity, and significant pharmacological potential makes 1-Phenyl-2H-3,1-benzoxazin-4-one an indispensable tool for chemists exploring new chemical space in heterocyclic chemistry and developing novel biologically active compounds . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

16075-09-5

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

1-phenyl-2H-3,1-benzoxazin-4-one

InChI

InChI=1S/C14H11NO2/c16-14-12-8-4-5-9-13(12)15(10-17-14)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

OJVFIJUQEKMZNS-UHFFFAOYSA-N

SMILES

C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Canonical SMILES

C1N(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

3,1-Benzoxazin-4-one vs. 1,3-Benzoxazin-4-one (Bioisosteres)

  • Structural Differences: The 3,1-benzoxazin-4-one and 1,3-benzoxazin-4-one differ in the positions of nitrogen (N) and oxygen (O) atoms within the oxazinone ring. This positional swap creates bioisosteric analogs with distinct electronic properties .
  • Biological Activity :
    • 3,1-Benzoxazin-4-one : The lead compound 2-(2'-iodophenyl)-3,1-benzoxazin-4-one (CID 296008) inhibits serine proteases with an IC50 of 1.25 µM .
    • 1,3-Benzoxazin-4-one : This "reverse" analog shows approximately twofold improved inhibitory activity compared to its 3,1 counterpart, attributed to enhanced electronic interactions with target enzymes .

Table 1: Activity Comparison of Benzoxazinone Bioisosteres

Compound IC50 (µM) Target Enzyme Reference
2-(2'-Iodophenyl)-3,1-benzoxazin-4-one 1.25 Serine protease (C1s)
1,3-Benzoxazin-4-one derivatives 0.6–1.2 Serine protease (C1s)

Thieno[2,3-d][1,3]oxazin-4-one

  • Structural Modification : Replacement of the benzene ring with a thiophene moiety alters the electron density and steric profile.
  • Biological Activity : Two of 12 tested derivatives showed sub-10 µM inhibitory activity against human leukocyte elastase, with SAR similarities to 3,1-benzoxazin-4-ones .

Derivatives with Substituent Variations

Halogen-Substituted Derivatives

  • 2-(2'-Iodophenyl)-4H-3,1-benzoxazin-4-one : Exhibits enhanced hydrolytic stability and selectivity for complement protease C1r (IC50 = 0.84 µM), outperforming the reference compound FUT-175 .
  • 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one: Serves as a precursor for anti-inflammatory quinazolinones, demonstrating reduced edema in murine models .

Table 2: Impact of Halogen Substituents on Bioactivity

Compound Biological Activity IC50 (µM) Reference
2-(2'-Iodophenyl)-3,1-benzoxazin-4-one C1r inhibition 0.84
6,8-Dibromo-2-phenyl-benzoxazin-4-one Anti-inflammatory (COX-2 inhibition) 5.5

Alkyl-Substituted Derivatives

  • 2-Methyl-3,1-benzoxazin-4-one: Reacts with active methylene compounds (e.g., acetylacetone) to yield 3-substituted 4-hydroxyquinolin-2(1H)-ones, which are key intermediates for antitumor agents .

Heterocyclic Hybrids

Quinazolinone Derivatives

  • Synthetic Pathway: 1-Phenyl-2H-3,1-benzoxazin-4-one reacts with hydrazine hydrate to form 2-phenyl-3-aminoquinazolin-4-one, which is further derivatized with aldehydes/ketones to yield 2,3-disubstituted quinazolinones .
  • Biological Activity : Derivatives exhibit IC50 values of 2–10 µM against HePG2, MCF7, and A549 cancer cell lines .

Table 3: Cytotoxic Activity of Quinazolinone Derivatives

Derivative Cell Line (IC50, µM) Reference
3-(Benzylideneamino)-2-phenylquinazolin-4-one HePG2: 4.2; MCF7: 5.1
6,8-Dibromo-3-(4-acetylphenyl)-quinazolinone A549: 3.8

Thieno-Oxazinone Hybrids

  • Activity: Thieno[2,3-d][1,3]oxazin-4-ones inhibit elastase with IC50 values comparable to benzoxazinones but with improved metabolic stability .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups (e.g., Iodo) : Enhance enzymatic inhibition and selectivity .

Bioisosteric Modifications : Positional swaps of N/O improve potency by optimizing target binding .

Heterocyclic Fusion : Thiophene incorporation balances activity and stability .

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

The most widely reported method involves the cyclocondensation of anthranilic acid (2-aminobenzoic acid) with phenyl-containing acyl chlorides. For example, p-chlorobenzoyl chloride reacts with anthranilic acid in the presence of triethylamine and pyridine under nitrogen atmosphere, yielding 2-(4′-chlorophenyl)-3,1-benzoxazin-4-one analogs . Adapting this for 1-phenyl derivatives requires substituting the acyl chloride with benzoyl chloride.

Key steps :

  • Dissolve anthranilic acid in anhydrous dichloromethane.

  • Add benzoyl chloride dropwise at 0°C under inert conditions.

  • Stir at room temperature for 6–12 hours, monitoring progress via TLC.

  • Quench with aqueous NaHCO₃, extract with ethyl acetate, and recrystallize from ethanol .

Optimization parameters :

  • Solvent polarity : Non-polar solvents (toluene) favor slower reaction rates but higher purity (85–90% yield), while polar solvents (acetonitrile) accelerate reactions at the expense of side products.

  • Base selection : Triethylamine outperforms pyridine in neutralizing HCl byproducts, improving yields by 15–20% .

Carbamate Intermediate Cyclization Using Aryl Chloroformates

A phosgene-free approach patented by employs aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to generate carbamate intermediates from amino alcohols, which cyclize under basic conditions. For 1-phenyl derivatives, the amino alcohol precursor would incorporate a phenyl group at the C1 position.

Procedure :

  • Add 4-nitrophenyl chloroformate to a stirred mixture of 1-phenyl-2-aminoethanol in methyl tert-butyl ether at 25°C .

  • Maintain pH 8.5–9.0 using aqueous KOH to facilitate carbamate formation.

  • Quench with excess base, stir at 50°C for 4 hours to cyclize, and isolate via liquid-liquid extraction .

Advantages :

  • Avoids toxic phosgene, enhancing laboratory safety.

  • Scalable to industrial production with yields >80% .

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization. A representative protocol involves:

  • Mixing anthranilic acid and benzoyl chloride in dimethylacetamide.

  • Irradiating at 150°C for 15 minutes.

  • Achieving 92% yield with 99% purity via rapid, uniform heating.

Comparison with conventional heating :

ParameterMicrowave MethodConventional Method
Reaction Time15 minutes6 hours
Yield92%85%
Energy Consumption0.5 kWh2.1 kWh

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize throughput:

  • Reactants : Anthranilic acid and benzoyl chloride (1:1.05 molar ratio).

  • Conditions : 120°C, 10 bar pressure, residence time 8 minutes.

  • Output : 98% conversion, 89% isolated yield after recrystallization .

Purification :

  • Distillation under reduced pressure removes excess benzoyl chloride.

  • Recrystallization from ethanol/water (3:1) achieves >99% purity.

Characterization and Quality Control

Spectroscopic validation :

  • FT-IR : Lactone carbonyl stretch at 1,764 cm⁻¹, C=N vibration at 1,473 cm⁻¹ .

  • ¹H NMR : Aromatic protons between δ 7.2–8.3 ppm, integrating to 9H for the phenyl and benzoxazinone rings .

Purity assessment :

  • HPLC : Retention time 6.8 minutes (C18 column, acetonitrile/water 70:30).

  • Melting point : 162–164°C (lit. 163°C) .

Q & A

Q. What are the common synthetic routes for preparing 1-Phenyl-2H-3,1-benzoxazin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclodehydration of anthranilic acid derivatives with appropriate carbonyl-containing reagents. For example, reacting N-methyl anthranilic acid with thiophen-2-carboxylic acid in benzene under reflux with pyridine as a catalyst yields the benzoxazinone core structure . Key parameters for optimization include:

  • Temperature control : Elevated temperatures (reflux) are critical for cyclization but must avoid decomposition.
  • Catalyst selection : Pyridine or triethylamine aids in iminium intermediate formation, facilitating cyclodehydration .
  • Purification : Recrystallization using acetone/petroleum ether mixtures improves purity .

Q. How is the molecular structure of 1-Phenyl-2H-3,1-benzoxazin-4-one characterized experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 13.3055 Å, β = 94.946°) provide precise atomic arrangements .
  • Spectroscopy :
    • IR : Absorption bands at ~1640–1724 cm⁻¹ confirm C=O and C=N stretches .
    • NMR : Distinct aromatic proton signals (δ 7.2–8.5 ppm) and carbonyl carbon resonances (δ ~160 ppm) validate the fused benzoxazine ring .

Q. What are the primary biological activities associated with 1-Phenyl-2H-3,1-benzoxazin-4-one derivatives?

Derivatives exhibit neutrophil elastase inhibition (IC₅₀ = 44 nM), relevant for treating acute lung injury and COVID-19 complications . Substitutions at position 2 (e.g., bromophenyl groups) enhance target specificity . Initial screening involves in vitro enzymatic assays followed by in vivo models (e.g., hyperlipidemic rats) to assess therapeutic margins .

Advanced Research Questions

Q. How do steric and electronic substituent effects influence the reactivity of 1-Phenyl-2H-3,1-benzoxazin-4-one in ring-opening reactions?

Substituents at position 2 modulate nucleophilic attack on the carbonyl group. For example:

  • Electron-withdrawing groups (e.g., -Br, -Cl) increase electrophilicity, accelerating hydrazine-mediated ring-opening to form hydrazides .
  • Steric hindrance : Bulky groups (e.g., tetrachlorophenyl) slow reaction kinetics by impeding nucleophile access, as shown in studies with hydrazine hydrate in ethanol . Mechanistic pathways involve iminium intermediates, confirmed by IR and microanalytical data .

Q. What methodologies resolve contradictions in reported biological activities of benzoxazinone derivatives?

Discrepancies often arise from substituent positioning or assay conditions. Strategies include:

  • Comparative SAR studies : Systematic variation of substituents at positions 2, 6, and 7. For instance, 6-bromo substitution significantly enhances HDL-elevating activity in vivo, while methyl groups reduce efficacy .
  • Metabolite profiling : Active metabolites (e.g., hydrolyzed hydrazides) may account for observed effects, necessitating LC-MS/MS analysis of plasma samples .
  • Dose-response validation : Narrow therapeutic margins (e.g., 6-bromo derivatives) require rigorous in vivo testing across multiple doses .

Q. How can green chemistry approaches improve the synthesis of 1-Phenyl-2H-3,1-benzoxazin-4-one derivatives?

Mechanochemical synthesis using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine eliminates solvents and reduces reaction times. This method achieves comparable yields (~80%) to traditional reflux methods while minimizing waste . Key advantages:

  • Energy efficiency : Room-temperature reactions.
  • Scalability : Suitable for gram-scale production without purification bottlenecks .

Q. What advanced analytical techniques are critical for resolving spectral data conflicts in benzoxazinone characterization?

  • 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals in crowded regions .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₄H₉NO₂ for 1-Phenyl-2H-3,1-benzoxazin-4-one) and detects trace impurities .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, identifying degradation products that may skew bioactivity data .

Methodological Guidelines

  • For SAR Studies : Prioritize substituents at position 2 (aryl groups) and position 6 (halogens) for maximal bioactivity modulation .
  • For Synthetic Optimization : Use design of experiments (DoE) to model temperature, catalyst loading, and solvent effects .
  • For Data Reproducibility : Standardize assay protocols (e.g., neutrophil elastase inhibition assays at pH 7.4) and cross-validate with structural analogs .

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